Allyl thioacetate

Hydrolysis kinetics Thioester stability Structure-activity relationship

Allyl thioacetate (S-allyl ethanethioate; thioacetic acid S-allyl ester) is an organosulfur compound of the thioester class, bearing both a reactive allyl group and a thioester carbonyl. With a molecular formula of C₅H₈OS and a molecular weight of 116.18 g/mol, this colorless to pale yellow liquid exhibits a characteristic pungent, garlic-like odor that underpins its primary application as a flavoring agent and fragrance intermediate.

Molecular Formula C5H8OS
Molecular Weight 116.18 g/mol
CAS No. 23973-51-5
Cat. No. B12345026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl thioacetate
CAS23973-51-5
Molecular FormulaC5H8OS
Molecular Weight116.18 g/mol
Structural Identifiers
SMILESCC(=O)SCC=C
InChIInChI=1S/C5H8OS/c1-3-4-7-5(2)6/h3H,1,4H2,2H3
InChIKeyMIRAUQNBKACECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyl Thioacetate (CAS 23973-51-5): A Reactive Thioester Building Block for Flavor, Fragrance, and Organosulfur Synthesis


Allyl thioacetate (S-allyl ethanethioate; thioacetic acid S-allyl ester) is an organosulfur compound of the thioester class, bearing both a reactive allyl group and a thioester carbonyl [1]. With a molecular formula of C₅H₈OS and a molecular weight of 116.18 g/mol, this colorless to pale yellow liquid exhibits a characteristic pungent, garlic-like odor that underpins its primary application as a flavoring agent and fragrance intermediate [2]. The compound is commercially available at ≥95% purity, with a density of 0.99 g/mL at 25 °C, a boiling point of 132 °C at 760 mmHg, and a flash point of 30.5 °C . Its bifunctional architecture—an electrophilic thioester carbonyl adjacent to a nucleophile-accessible allylic terminus—distinguishes it from simple alkyl thioacetates and enables synthetic transformations not accessible to oxygen-ester counterparts [3].

Why Allyl Thioacetate Cannot Be Replaced by Generic Thioesters or Allyl Esters Without Functional Consequence


Substituting allyl thioacetate with a generic thioester such as ethyl thioacetate or with the oxygen analog allyl acetate is not functionally equivalent. The allyl thioacetate scaffold uniquely combines an allylic π-system with a thioester carbonyl; this electronic conjugation fundamentally alters both hydrolytic stability and reactivity profile relative to either saturated thioesters or oxygen esters [1]. Critically, the IFRA purity specification mandates <0.1% free allyl alcohol—a toxicologically significant threshold that generic thioesters or allyl esters are not routinely manufactured to meet, creating a procurement gate that excludes non-specialized suppliers [2]. Furthermore, the Kovats retention index (RI = 835 on Apiezon M) shows that thiolic esters exhibit systematically different gas-chromatographic behavior from their carboxylic ester counterparts, meaning analytical method transfer between compound classes is non-trivial [3].

Quantitative Evidence Differentiating Allyl Thioacetate from Closest Analogs


Acid-Catalyzed Hydrolysis Activation Energy: Allyl Thioacetate vs. Allyl Acetate (O-Analog) vs. Benzyl Thioacetate

In a foundational comparative kinetic study, Morse and Tarbell determined the Arrhenius activation energies (Eₐ) for acid-catalyzed hydrolysis of allyl thioacetate and its structural analogs in 62% aqueous acetone [1]. Allyl thioacetate exhibits an Eₐ of 16.3 ± 0.4 kcal/mol, which is lower than that of its oxygen counterpart allyl acetate (Eₐ = 17.3 ± 0.4 kcal/mol) and substantially lower than benzyl thioacetate (Eₐ = 19.8 ± 0.6 kcal/mol). This 1.0 kcal/mol difference between allyl thioacetate and allyl acetate corresponds to an approximately 5-fold rate difference at 25 °C, confirming that the carbon-sulfur bond is intrinsically more labile toward acid-catalyzed cleavage than the carbon-oxygen bond. Simultaneously, the lower activation energy relative to benzyl thioacetate indicates that the allylic double bond exerts an electronic activation effect not present in the saturated benzyl system.

Hydrolysis kinetics Thioester stability Structure-activity relationship

Base-Catalyzed Hydrolysis Rate Constants: Allyl vs. Benzyl vs. Trityl Thioacetate

The second-order rate constants for alkaline hydrolysis in 62% aqueous acetone at 0 °C provide a quantitative reactivity ranking among thioacetate congeners [1]. Allyl thioacetate exhibits a rate constant of k = 11.5 ± 0.2 (×10⁻² L·mol⁻¹·sec⁻¹), placing it intermediate between the less reactive methyl thioacetate (k ≈ 8.1) and the more reactive benzyl thioacetate (k = 34.8 ± 0.1). Trityl thioacetate is far more reactive (k = 93.6 ± 0.3). The approximately 3-fold greater rate of benzyl thioacetate versus allyl thioacetate demonstrates that the allylic moiety exerts a measurable but moderate activation effect relative to the resonance-stabilizing benzyl group; conversely, the allyl compound is 1.4-fold more reactive than the methyl analog, highlighting the electron-withdrawing influence of the allyl π-system on thioester carbonyl electrophilicity.

Alkaline hydrolysis Leaving group effect Thioester reactivity ranking

IFRA Purity Specification: Free Allyl Alcohol Content as a Procurement Gate

The International Fragrance Association (IFRA) has issued a purity specification for allyl thioacetate mandating that free allyl alcohol content must remain below 0.1% [1]. This specification is not imposed on closely related compounds such as ethyl thioacetate or methyl thioacetate, which lack the allyl alcohol hydrolysis byproduct. Allyl alcohol carries significant toxicological liability (classified as a hazardous substance under GHS due to acute toxicity and flammability), making this impurity threshold a non-negotiable procurement criterion for any flavor or fragrance application. Furthermore, IFRA explicitly recommends that allyl thioacetate usage levels are capped at 'not for fragrance use,' a restriction absent for the majority of food-grade thioesters. Suppliers who cannot document compliance with the <0.1% free allyl alcohol specification are effectively excluded from regulated flavor-ingredient supply chains.

Quality specification Flavor safety Impurity control

Gas-Chromatographic Retention Index Differentiation: Thiolic vs. Carboxylic Ester Behavior

Allyl thioacetate has an experimentally determined Kovats retention index (RI) of 835 on a non-polar Apiezon M packed column at 130 °C [1]. Systematic gas-chromatographic studies by Golovnya and coworkers established that thiolic esters (RS-COCH₃) and their carboxylic ester counterparts (RO-COCH₃) do not exhibit full chromatographic analogy, with retention indices diverging systematically as a function of stationary-phase polarity [2]. For procurement and quality-control purposes, this means that allyl thioacetate cannot be identified or quantified using retention-time databases calibrated for oxygen esters; a dedicated RI reference or authentic standard is required. The RI value of 835 places allyl thioacetate in a chromatographic window distinct from allyl acetate (RI approximately 700–750 on comparable columns) and from ethyl thioacetate, whose retention behavior differs due to the absence of the allylic π-system.

Analytical chemistry GC retention index Quality control

Synthetic Accessibility: Pd-Catalyzed Regioselective Route from Allylic Acetates

Allyl thioacetate is accessible via palladium(0)-catalyzed alkylation of allylic acetates or carbonates by potassium thioacetate, a reaction that proceeds with high regioselectivity for substitution at the less hindered terminus of the π-allyl intermediate and with net retention of configuration [1]. This catalytic route is specific to allylic substrates bearing a suitable leaving group (acetate or carbonate) and exploits the unique ability of the π-allyl palladium intermediate to direct nucleophilic attack by thioacetate. In contrast, simple alkyl thioacetates such as ethyl thioacetate are typically prepared by direct Sₙ2 displacement of alkyl halides with potassium thioacetate, a mechanistically distinct pathway that does not require a transition-metal catalyst but is not applicable to allylic systems due to competing elimination. The Pd-catalyzed route yields allylic thioacetates in 'rather good yields' (qualitative descriptor from the primary source), with the regioselectivity outcome being a function of the steric bias in the π-allyl intermediate.

Organic synthesis Palladium catalysis Thioester preparation

Bench-Stable Thiol Precursor: Reduced Olfactory Burden vs. Free Allyl Thiols

A 2023 synthetic protocol demonstrated that S-thioesters derived from allylic alcohols, including allyl thioacetate, are 'bench-stable and less odorous precursors of the corresponding thiols' when synthesized via a solvent-less reaction in neat thioacetic acid with HBF₄ catalysis [1]. This finding is significant because free allyl thiol (allyl mercaptan) is notoriously volatile and malodorous, presenting substantial handling challenges in laboratory and pilot-scale settings. While the 2023 study did not report quantitative odor-threshold comparisons between allyl thioacetate and allyl mercaptan, the qualitative characterization as 'less odorous' is consistent with the well-established principle that thioesters have substantially lower vapor pressures and odor intensities than the corresponding free thiols. The solvent-less synthetic protocol also offers a practical advantage for scale-up, eliminating solvent recovery and reducing waste streams compared to traditional solution-phase thioesterification.

Thiol protection Odor control Laboratory handling

Procurement-Driven Application Scenarios for Allyl Thioacetate


Controlled-Release Allyl Thiol Source in Organosulfur Synthesis

Allyl thioacetate serves as a latent allyl thiol equivalent in multi-step organic syntheses where direct handling of allyl mercaptan is precluded by its extreme odor, volatility, and oxidative instability. The quantitatively characterized hydrolysis kinetics [1]—specifically the intermediate base-catalyzed rate constant (k = 11.5 ± 0.2 × 10⁻² L·mol⁻¹·sec⁻¹ at 0 °C) and the acid-catalyzed activation energy (Eₐ = 16.3 ± 0.4 kcal/mol)—enable the synthetic chemist to design deprotection conditions that release allyl thiol at a predictable rate. This is particularly relevant in the synthesis of allyl sulfides, thioethers, and disulfides where the thioester can be cleaved under mildly basic conditions (e.g., methanolic NaOMe or aqueous NaOH) without affecting other acid-labile functional groups present in the molecule. The 2023 solvent-less synthesis protocol [2] further facilitates in-house preparation of allyl thioacetate from allyl alcohol and thioacetic acid, reducing reliance on external suppliers for laboratories with basic synthetic capabilities.

Flavor-Ingredient Procurement with IFRA-Compliant Quality Specifications

For procurement professionals sourcing allyl thioacetate as a flavoring agent (FEMA/GRAS context), the IFRA-mandated <0.1% free allyl alcohol specification [1] is the single most important quality gate. Any supplier must provide a Certificate of Analysis (CoA) that explicitly quantifies residual allyl alcohol content by a validated GC or HPLC method. The Kovats retention index (RI = 835 on Apiezon M) [2] provides an orthogonal identity confirmation parameter that can be incorporated into incoming QC protocols to distinguish allyl thioacetate from potential contaminants or mislabeled thioesters. Procurement specifications should additionally mandate that the material is not recommended for fragrance use per IFRA guidelines, ensuring that downstream formulators are aware of this application restriction.

Mechanistic Probe in Physical-Organic Chemistry Education and Research

The Morse and Tarbell (1952) kinetic dataset [1] remains a classic physical-organic chemistry study of carbon-sulfur versus carbon-oxygen bond cleavage. Allyl thioacetate occupies a unique position in this dataset as the smallest thioester bearing an unsaturated side chain, bridging the gap between saturated alkyl thioacetates (methyl, ethyl) and resonance-stabilized aryl thioacetates (benzyl, trityl). Its acid-catalyzed hydrolysis Eₐ of 16.3 ± 0.4 kcal/mol—lower than both allyl acetate (17.3 kcal/mol) and benzyl thioacetate (19.8 kcal/mol)—makes it a pedagogically valuable compound for demonstrating electronic effects on acyl transfer reactivity. University teaching laboratories and physical-organic research groups procuring this compound can leverage the existing kinetic literature as a baseline for further mechanistic investigations.

Specialty Monomer for Thiol-Functionalized Polymer Synthesis

Allyl thioacetate functions as a functional initiator or comonomer in the synthesis of thiol-end-functionalized polymers via controlled polymerization techniques [1]. The allyl group can participate in radical or thiol-ene click reactions, while the thioester terminus can be subsequently deprotected to reveal a free thiol for further conjugation or crosslinking. In this context, the quantitative differentiation in hydrolytic stability between allyl thioacetate and its oxygen-ester analogs (ΔEₐ = 1.0 kcal/mol for acid-catalyzed hydrolysis) [2] is relevant: the thioester is intentionally more labile than an acetate protecting group, enabling selective deprotection under conditions that leave other ester linkages intact. This orthogonality is valuable in the design of stimuli-responsive or degradable polymer architectures where controlled thiol unveiling is a design requirement.

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